3-Hydroxyandrost-5-ene-17-carboxylic acid
Description
3-Hydroxyandrost-5-ene-17-carboxylic acid is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Hydroxyandrost-5-ene-17-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
Androst-5-ene-3β,17β-diol, Pyridine, Succinic anhydride, Triethylamine, Methanol, Chloroform, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Sodium sulfate
Reaction
Step 1: Protection of the hydroxyl group at C-3 position of androst-5-ene-3β,17β-diol with succinic anhydride in the presence of pyridine and triethylamine to form 3β-succinyl-androst-5-ene-17β-ol, Step 2: Oxidation of the C-17 hydroxyl group of 3β-succinyl-androst-5-ene-17β-ol with sodium periodate in methanol to form 3β-succinyl-androst-5-ene-17-one, Step 3: Reduction of the C-17 carbonyl group of 3β-succinyl-androst-5-ene-17-one with sodium borohydride in methanol to form 3β-succinyl-androst-5-ene-17β-ol, Step 4: Hydrolysis of the succinyl group at C-3 position of 3β-succinyl-androst-5-ene-17β-ol with sodium hydroxide in methanol to form 3-Hydroxyandrost-5-ene-17β-ol, Step 5: Oxidation of the C-17 hydroxyl group of 3-Hydroxyandrost-5-ene-17β-ol with sodium periodate in chloroform to form 3-Hydroxyandrost-5-ene-17-one, Step 6: Carboxylation of the C-17 ketone group of 3-Hydroxyandrost-5-ene-17-one with sodium hydroxide and carbon dioxide in methanol to form 3-Hydroxyandrost-5-ene-17-carboxylic acid, Step 7: Purification of the crude product by recrystallization from diethyl ether and drying over sodium sulfate
properties
IUPAC Name |
3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMOLZNAUACBCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908270 | |
Record name | 3-Hydroxyandrost-5-ene-17-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyandrost-5-ene-17-carboxylic acid | |
CAS RN |
10325-79-8 | |
Record name | NSC119154 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC96928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyandrost-5-ene-17-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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